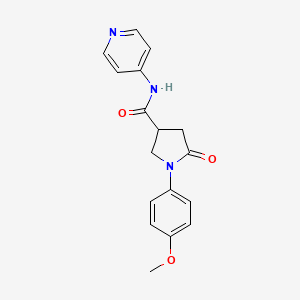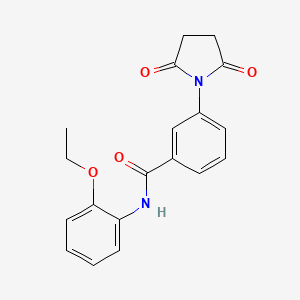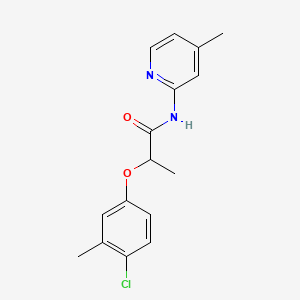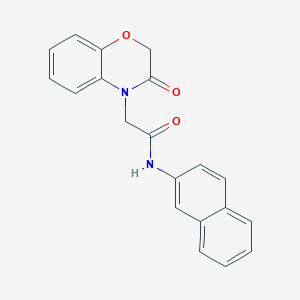![molecular formula C14H18ClIN2O B4404519 1-[4-(4-iodo-2-methylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4404519.png)
1-[4-(4-iodo-2-methylphenoxy)butyl]-1H-imidazole hydrochloride
Overview
Description
1-[4-(4-iodo-2-methylphenoxy)butyl]-1H-imidazole hydrochloride, also known as miconazole, is a synthetic antifungal medication that is used to treat a variety of fungal infections. It is a member of the imidazole family of antifungal drugs and is known for its broad-spectrum activity against a wide range of fungal species.
Mechanism of Action
Miconazole works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption of the fungal cell membrane leads to cell death and the eventual elimination of the fungal infection.
Biochemical and Physiological Effects
Miconazole has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes and the modulation of intracellular calcium levels. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One advantage of 1-[4-(4-iodo-2-methylphenoxy)butyl]-1H-imidazole hydrochloride is its broad-spectrum activity against a wide range of fungal species. However, its use can be limited by its potential toxicity and the development of resistance in some fungal species.
Future Directions
Future research on 1-[4-(4-iodo-2-methylphenoxy)butyl]-1H-imidazole hydrochloride could focus on its potential as an antitumor and anti-inflammatory agent, as well as its potential for use in combination therapy with other antifungal drugs. Additionally, investigations into the mechanisms of resistance to this compound could lead to the development of new strategies for combating fungal infections.
Scientific Research Applications
Miconazole has been extensively studied for its antifungal activity and has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been investigated for its potential as an antitumor and anti-inflammatory agent.
properties
IUPAC Name |
1-[4-(4-iodo-2-methylphenoxy)butyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN2O.ClH/c1-12-10-13(15)4-5-14(12)18-9-3-2-7-17-8-6-16-11-17;/h4-6,8,10-11H,2-3,7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMLAMUPHCWYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(ethylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4404436.png)
![methyl 4-{5-[(allylamino)methyl]-2-furyl}benzoate hydrochloride](/img/structure/B4404438.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B4404445.png)
![2-[4-(acetylamino)phenoxy]-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4404451.png)


![4-methyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4404476.png)

![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4404498.png)

![N-[2-(difluoromethoxy)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide](/img/structure/B4404513.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-furamide](/img/structure/B4404523.png)

![4-{[(4-fluorobenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404533.png)